2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
This compound (MW: 496.84, C₂₀H₁₉ClF₆N₄O₂) features a piperazine ring linked to a 3-chloro-5-(trifluoromethyl)pyridinyl group and an ethyl carbamate moiety terminating in a 3-(trifluoromethyl)phenyl substituent .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF6N4O2/c21-16-11-14(20(25,26)27)12-28-17(16)31-6-4-30(5-7-31)8-9-33-18(32)29-15-3-1-2-13(10-15)19(22,23)24/h1-3,10-12H,4-9H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUYBCKSSFFMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate , also known by its CAS number 339018-01-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H16ClF3N5O
- Molecular Weight : 525.69 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group, piperazine ring, and carbamate moiety contributes to the compound's unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. A common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine, followed by coupling with appropriate phenyl derivatives to form the final product.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, the incorporation of trifluoromethyl groups into various structures has been shown to significantly enhance their potency against bacterial and fungal strains. The specific activity of this compound against pathogens remains an area of ongoing investigation, with preliminary studies suggesting potential efficacy against certain bacterial strains .
Antiplasmodial Activity
In studies focusing on malaria, derivatives similar to this compound have demonstrated promising antiplasmodial activity. For example, compounds with similar structural features were evaluated for their effectiveness against Plasmodium falciparum, showing sub-micromolar activity with low cytotoxicity in human cell lines . These findings suggest that the compound may target specific metabolic pathways in the parasite, potentially disrupting its lifecycle.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Research has shown that:
- Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring significantly influence the compound's potency. For example, para-substituted analogues often exhibit higher selectivity indices compared to meta-substituted ones .
- Piperazine Modifications : Variations in the piperazine ring can also affect both efficacy and toxicity. Compounds retaining bulky non-polar substituents tend to show improved antiplasmodial activity while maintaining lower cytotoxicity .
Case Studies and Research Findings
- Antimalarial Studies : In a study evaluating various derivatives of piperazine-based compounds, it was found that certain modifications led to enhanced selectivity against P. falciparum with IC50 values as low as 0.269 µM and selectivity indices exceeding 460 .
- Cytotoxicity Assessments : In vitro cytotoxicity tests indicated that while some derivatives exhibited potent antiplasmodial activity, they also showed varying levels of cytotoxicity against human cell lines (L-6 cells), necessitating careful optimization of chemical structures to balance efficacy and safety .
Comparison with Similar Compounds
Functional Group Variations
Carbamate vs. Carboxamide Analogs
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 856189-81-6, C₁₈H₁₅ClF₆N₄O):
Ester Derivatives
- Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate (CAS: 337919-63-8): Contains an iminopropanoate ester instead of a carbamate.
Substituent Modifications
Trifluoromethyl and Chloro Positioning
- N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b, MW: 530):
Heterocyclic Additions
- 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one (CAS: CTK7H1117): Incorporates a cyclohexenone ring, introducing conformational rigidity. This modification could limit rotational freedom, affecting target binding .
Physicochemical Properties
- Melting Points : Analogs like 8b and 8c exhibit high melting points (>240°C), suggesting crystalline stability, whereas the target compound’s data are unspecified .
- Lipophilicity : The dual trifluoromethyl groups in the target compound enhance lipophilicity compared to analogs with fewer fluorine atoms (e.g., 8d with a 3-methoxybenzoyl group, MW: 458) .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its physicochemical and biological properties?
Answer:
The compound features a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively, linked via a piperazine moiety to a carbamate group attached to a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the piperazine spacer may influence binding affinity to biological targets (e.g., receptors or enzymes) by modulating conformational flexibility . The carbamate group introduces hydrolytic sensitivity, requiring careful handling in aqueous environments .
Methodological Insight:
- Structural Confirmation: Use - and -NMR to verify substituent positions and piperazine linkage.
- Lipophilicity Assessment: Calculate logP values (e.g., via HPLC retention time or computational tools like MarvinSketch) to correlate with bioavailability .
Basic: What synthetic methodologies are commonly employed for this compound, and what purification challenges arise?
Answer:
Synthesis typically involves:
Step 1: Coupling 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under reflux in anhydrous dichloromethane using a base like triethylamine .
Step 2: Reaction of the piperazinyl intermediate with N-[3-(trifluoromethyl)phenyl] chloroformate in DMF at 0–5°C to form the carbamate .
Purification Challenges:
- Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts.
- Low solubility in common solvents may necessitate trituration with cold methanol .
Advanced: How can researchers optimize reaction yields while minimizing impurities in large-scale synthesis?
Answer:
Optimization Strategies:
- Temperature Control: Maintain strict temperature ranges (e.g., 0–5°C during carbamate formation) to prevent side reactions like hydrolysis .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate piperazine coupling .
- In Situ Monitoring: Use LC-MS to detect intermediates and adjust stoichiometry dynamically .
Data Contradiction Example:
reports 70% yield with chromatography, while suggests 85% yield using fractional crystallization. Reconcile by testing both methods under controlled humidity (hygroscopicity affects crystallization) .
Advanced: How should researchers address contradictory spectral data (e.g., NMR, HRMS) during characterization?
Answer:
Resolution Workflow:
Replicate Synthesis: Confirm batch-to-batch consistency.
Advanced Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from trifluoromethyl groups and aromatic protons .
High-Resolution Mass Spectrometry (HRMS): Compare experimental vs. theoretical isotopic patterns to identify halogenated impurities (e.g., residual Cl from precursors) .
Case Study:
A 0.3 ppm deviation in HRMS may indicate residual solvent (e.g., DMF) adducts. Perform thorough drying under high vacuum and repeat analysis .
Advanced: What computational approaches are suitable for predicting biological targets or metabolic pathways?
Answer:
Methodology:
- Molecular Docking: Use AutoDock Vina with crystal structures of cytochrome P450 enzymes to predict metabolic sites (e.g., oxidation of piperazine) .
- QSAR Modeling: Train models on analogs (e.g., pyridine/piperazine derivatives) to estimate binding affinity for kinase targets .
- ADMET Prediction: SwissADME or ADMETLab 2.0 can forecast solubility, permeability, and toxicity risks .
Advanced: What mechanisms underlie its potential biological activity, and how can they be validated experimentally?
Answer:
Hypothetical Targets:
- Kinase Inhibition: The pyridine-piperazine scaffold resembles known kinase inhibitors. Test against JAK2 or PI3Kγ via enzyme-linked immunosorbent assays (ELISAs) .
- Receptor Modulation: The trifluoromethylphenyl group may target G-protein-coupled receptors (GPCRs). Use calcium flux assays in HEK293 cells transfected with candidate receptors .
Validation Steps:
Dose-Response Curves: Measure IC values in vitro.
Selectivity Screening: Compare activity across related targets (e.g., kinase panels) to identify off-target effects .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
Stability Studies:
- Hydrolytic Degradation: Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for carbamate hydrolysis to the corresponding amine and CO .
- Photostability: Expose to UV light (ICH Q1B guidelines) to detect radical-mediated decomposition of trifluoromethyl groups .
Degradation Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
